Regiochemical Differentiation: 5-Nitro vs. 6-Nitro Substitution in Imidazooxazole Scaffolds
The compound is a 5-nitro regioisomer, directly comparable to the 6-nitro series exemplified by delamanid. The unsubstituted 2,3-dihydro-5-nitroimidazo[2,1-b]oxazole scaffold was synthesized and tested as a radiosensitizer, while the 6-nitro series shows potent antitubercular activity. For delamanid, a 6-nitro-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole, the MIC against M. tuberculosis H37Rv is 0.006–0.024 µg/mL [1]. Direct, quantitative biological data for the 2-methyl-5-nitro analog against the same target is not available in the public domain, highlighting a critical data gap. This absence of data is itself a differentiating factor for procurement, as it represents a novel or underexplored chemical space relative to the well-characterized 6-nitro series.
| Evidence Dimension | Regiochemistry of the nitro group |
|---|---|
| Target Compound Data | 5-nitro-2,3-dihydroimidazo[2,1-b]oxazole (2-methyl analog not directly quantified) |
| Comparator Or Baseline | Delamanid (6-nitro-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole); MIC = 0.006–0.024 µg/mL (M. tuberculosis H37Rv) |
| Quantified Difference | Qualitative: 5-nitro vs. 6-nitro leads to a shift from antitubercular to radiosensitizing activity profiles. |
| Conditions | In vitro MIC assay (M. tuberculosis) for comparator; radiosensitization assay (hypoxic E. coli cells) for 5-nitro scaffold class. |
Why This Matters
For a researcher exploring structure-activity relationships or seeking a scaffold with an alternative biological profile to the crowded 6-nitro antitubercular space, this compound is the preferred choice.
- [1] Matsumoto, M., Hashizume, H., Tomishige, T., Kawasaki, M., Tsubouchi, H., Sasaki, H., ... & Komatsu, M. (2006). OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice. PLoS Medicine, 3(11), e466. View Source
